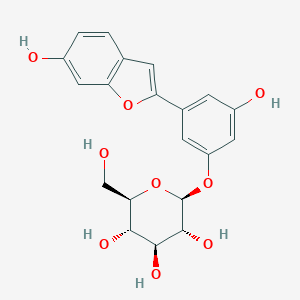

Moracin M-3'-O-glucopyranoside

Description

Structure

2D Structure

Properties

CAS No. |

152041-26-4 |

|---|---|

Molecular Formula |

C20H20O9 |

Molecular Weight |

404.4 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-(6-hydroxy-1-benzofuran-2-yl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C20H20O9/c21-8-16-17(24)18(25)19(26)20(29-16)27-13-4-10(3-12(23)6-13)14-5-9-1-2-11(22)7-15(9)28-14/h1-7,16-26H,8H2/t16-,17-,18+,19-,20-/m1/s1 |

InChI Key |

WWVMDZBSOTYXPY-OUUBHVDSSA-N |

SMILES |

C1=CC2=C(C=C1O)OC(=C2)C3=CC(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O |

Isomeric SMILES |

C1=CC2=C(C=C1O)OC(=C2)C3=CC(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=C2)C3=CC(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O |

Other CAS No. |

152041-26-4 |

Synonyms |

MMGP moracin M-3'-O-glucopyranoside |

Origin of Product |

United States |

Foundational & Exploratory

Elucidation of the Chemical Architecture of Moracin M-3'-O-glucopyranoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Moracin M-3'-O-glucopyranoside, a naturally occurring 2-arylbenzofuran glycoside. This document details the spectroscopic and analytical methodologies employed to determine its complex structure, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Compound Profile

This compound is a polyphenolic compound first isolated from the leaves of Morus insignis. It belongs to the moracin family, a class of 2-arylbenzofurans known for their diverse biological activities. The presence of a glucose moiety significantly influences its solubility and pharmacokinetic properties compared to its aglycone, Moracin M.

| Property | Value |

| Molecular Formula | C₂₀H₂₀O₉ |

| Molecular Weight | 404.37 g/mol |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-(6-hydroxy-1-benzofuran-2-yl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

| CAS Number | 152041-26-4 |

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound was established through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

High-Resolution Mass Spectrometry (HR-MS)

HR-MS analysis is crucial for determining the elemental composition of a molecule with high accuracy.

Experimental Protocol: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The instrument is calibrated using a known standard to ensure high mass accuracy. Data is acquired in both positive and negative ion modes to provide comprehensive fragmentation information.

Data Interpretation: For this compound, HR-MS analysis would yield a molecular ion peak corresponding to its exact mass. Fragmentation patterns observed in MS/MS experiments would show the loss of the glucosyl moiety (162 Da), providing evidence for the glycosidic linkage and confirming the mass of the aglycone (Moracin M).

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 405.1180 | Data not available in searched literature |

| [M+Na]⁺ | 427.0999 | Data not available in searched literature |

| [M-H]⁻ | 403.1035 | Data not available in searched literature |

| Note: Specific experimental HR-MS data for this compound was not available in the searched literature. The table reflects the expected values. |

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR spectra are recorded on a high-field NMR spectrometer (typically 400 MHz or higher). The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Interpretation: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the 2-arylbenzofuran core and the protons of the glucopyranoside unit. Key signals would include doublets and triplets for the substituted benzene rings and the characteristic anomeric proton signal of the glucose moiety, typically appearing as a doublet in the region of 4.5-5.5 ppm. The coupling constant (J-value) of this anomeric proton is indicative of the stereochemistry of the glycosidic bond (a large J-value, ~7-8 Hz, suggests a β-configuration).

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic & Aglycone Protons | Data not available in searched literature | ||

| Glucosyl Protons | Data not available in searched literature | ||

| H-1'' (Anomeric) | Expected ~4.5-5.5 | d | Expected ~7-8 |

| Note: A complete, tabulated ¹H NMR dataset for this compound was not found in the searched literature. |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR spectra are recorded on the same NMR spectrometer as the ¹H NMR. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required. Chemical shifts (δ) are reported in ppm.

Data Interpretation: The ¹³C NMR spectrum will show 20 distinct carbon signals, corresponding to the molecular formula. The signals can be assigned to the benzofuran rings, the phenyl substituent, and the six carbons of the glucose unit. The chemical shift of the anomeric carbon (C-1'') is particularly diagnostic, typically appearing around 100-105 ppm.

| Carbon | Chemical Shift (δ, ppm) |

| Aglycone Carbons | Data not available in searched literature |

| Glucosyl Carbons | Data not available in searched literature |

| C-1'' (Anomeric) | Expected ~100-105 |

| Note: A complete, tabulated ¹³C NMR dataset for this compound was not found in the searched literature. |

2D NMR Spectroscopy

Two-dimensional NMR experiments (COSY, HSQC, HMBC) are essential for establishing the connectivity between atoms and confirming the final structure.

Experimental Protocols:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). This is particularly crucial for identifying the point of glycosylation.

Data Interpretation:

-

COSY would confirm the spin systems within the aromatic rings and the glucose unit.

-

HSQC would allow for the direct assignment of protonated carbons.

-

HMBC is the key experiment for connecting the different fragments of the molecule. A crucial HMBC correlation would be observed between the anomeric proton (H-1'') of the glucose and the C-3' carbon of the Moracin M aglycone, definitively establishing the 3'-O-glycosidic linkage.

Elucidation Workflow and Structural Confirmation

The logical process of elucidating the structure of this compound is a stepwise integration of data from various analytical techniques.

Chemical Structure and Key Features

The elucidated structure reveals a complex molecule with several key functional groups that are important for its biological activity.

Moracin M-3'-O-glucopyranoside: A Technical Overview for Researchers

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Moracin M-3'-O-glucopyranoside, a natural compound with significant therapeutic potential. This document covers its core molecular and physicochemical properties, detailed experimental protocols for its isolation and biological evaluation, and a visual representation of its mechanism of action.

Core Compound Data

This compound is a benzofuran derivative found in plants of the Morus genus, such as Morus alba (white mulberry).[1] It has garnered interest in the scientific community for its biological activities, particularly as an anti-inflammatory agent. The fundamental properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₀O₉ | [2][3] |

| Molecular Weight | 404.4 g/mol | [2] |

| Exact Mass | 404.11073221 Da | [2][3] |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-(6-hydroxy-1-benzofuran-2-yl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [2] |

| CAS Number | 152041-26-4 | [2][4] |

| Synonyms | MMGP, Moracin M-3'-O-β-D-glucopyranoside | [2] |

| Biological Activity | Soluble Epoxide Hydrolase (sEH) Inhibitor | [5] |

| IC₅₀ | 7.7 µM for sEH | [5][6] |

Experimental Protocols

This section details the methodologies for the isolation, characterization, and evaluation of the biological activity of this compound.

Isolation and Characterization from Morus alba

This protocol describes a general procedure for the extraction and purification of this compound from the leaves or bark of Morus alba.

a. Extraction:

-

Air-dry the plant material (e.g., leaves of Morus alba) in the shade and grind it into a coarse powder.

-

Perform sequential hot solvent extraction using a Soxhlet apparatus.[7]

-

Begin with a nonpolar solvent like petroleum ether to remove lipids and pigments.

-

Follow with a solvent of intermediate polarity, such as chloroform.

-

Finally, extract with a polar solvent like methanol to obtain the fraction containing glycosides.[7]

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator.[7]

b. Isolation:

-

Subject the concentrated methanolic extract to column chromatography using silica gel (60-120 mesh) as the stationary phase.[7][8]

-

Elute the column with a gradient solvent system, starting with a nonpolar mixture and gradually increasing polarity. A common system is n-hexane-ethyl acetate, starting with a high ratio of n-hexane and gradually increasing the proportion of ethyl acetate.[8]

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and UV visualization.[7]

-

Pool the fractions that show a similar profile corresponding to the target compound.

-

Perform further purification steps, such as preparative HPLC, if necessary, to achieve high purity.

c. Characterization:

-

Characterize the purified compound using standard spectroscopic methods.

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition.[8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identify functional groups present in the molecule.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Use 1H NMR and 13C NMR to elucidate the detailed chemical structure and stereochemistry of the molecule.[7][8]

References

- 1. This compound | C20H20O9 | CID 197721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abcam.cn [abcam.cn]

- 4. agilent.com [agilent.com]

- 5. assaygenie.com [assaygenie.com]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of isolated compounds from Morus spp. and their biological activity as anticancer molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation, characterization, development and evaluation of phytoconstituent based formulation for diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

Moracin M-3'-O-glucopyranoside: A Technical Overview for Researchers

CAS Number: 152041-26-4

This technical guide provides an in-depth overview of Moracin M-3'-O-glucopyranoside, a natural compound of interest to researchers in drug development and related scientific fields. This document outlines its chemical properties, biological activities, relevant experimental protocols, and biosynthetic pathways.

Chemical and Physical Properties

This compound is a benzofuran derivative found in plants of the Morus genus, such as Morus alba[1]. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₀O₉ | [2] |

| Molecular Weight | 404.37 g/mol | [1] |

| Exact Mass | 404.11073221 Da | PubChem |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-(6-hydroxy-1-benzofuran-2-yl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | PubChem |

| Synonyms | MMGP, beta-D-Glucopyranoside, 3-hydroxy-5-(6-hydroxy-2-benzofuranyl)phenyl | [2] |

Biological Activity and Quantitative Data

This compound has demonstrated noteworthy biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of signaling lipids. Inhibition of sEH is a therapeutic strategy for managing conditions such as hypertension and inflammation. The compound also exhibits anti-inflammatory and antioxidant properties.

| Biological Activity | Assay | Result (IC₅₀) | Source |

| Soluble Epoxide Hydrolase (sEH) Inhibition | sEH inhibitor screening assay | 7.7 µM | [1][3] |

| Anti-inflammatory Activity | NF-κB dependent luciferase reporter assay | Data not available | Related compounds show activity[4] |

| Antioxidant Activity | DPPH radical scavenging assay | Data not available |

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the replication and further investigation of this compound's biological activities.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol is adapted from a fluorescence-based high-throughput screening method.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human soluble epoxide hydrolase (sEH).

Materials:

-

Recombinant human sEH

-

(3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) as the substrate

-

Assay Buffer: 25 mM BisTris-HCl (pH 7.0) containing 0.1 mg/ml BSA

-

This compound (test compound)

-

AUDA (positive control inhibitor)

-

DMSO (vehicle)

-

Black 384-well non-binding plates

-

Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 39.5 µL of human recombinant sEH diluted in sEH assay buffer to each well.

-

Add 0.5 µL of the test compound dilutions to the respective wells. Include vehicle controls (DMSO) and positive controls (AUDA).

-

Pre-incubate the plate for 5 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 10 µL of the sEH substrate, PHOME.

-

Immediately place the plate in a microplate reader set to 25°C.

-

Measure the fluorescence kinetically every minute for 30 minutes. Alternatively, for an endpoint reading, incubate the plate for 30 minutes at room temperature, protected from light, before measuring the fluorescence.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay

Objective: To evaluate the inhibitory effect of this compound on NF-κB activation in a cell-based assay.

Materials:

-

HEK293T or similar cells stably transfected with an NF-κB luciferase reporter construct.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Stimulating agent (e.g., TNF-α).

-

This compound (test compound).

-

Passive Lysis Buffer.

-

Luciferase Assay Reagent.

-

Opaque, flat-bottom 96-well plates.

-

Luminometer.

Procedure:

-

Seed the NF-κB reporter cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Induce NF-κB activation by adding a stimulating agent like TNF-α to the wells (excluding the negative control wells).

-

Incubate the plate for 6-24 hours.

-

Remove the culture medium and wash the cells with PBS.

-

Add Passive Lysis Buffer to each well and incubate for 15 minutes with gentle shaking to lyse the cells.

-

Transfer the cell lysate to an opaque 96-well plate.

-

Add Luciferase Assay Reagent to each well.

-

Measure the luminescence using a luminometer.

-

Normalize the results to a co-transfected control reporter (e.g., Renilla luciferase) if applicable, and calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines a standard method to assess the antioxidant capacity of a compound.

Objective: To determine the free radical scavenging activity of this compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Methanol or ethanol.

-

This compound (test compound).

-

Ascorbic acid or Trolox (positive control).

-

Spectrophotometer or microplate reader capable of reading absorbance at 517 nm.

Procedure:

-

Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

-

Prepare serial dilutions of this compound and the positive control in methanol.

-

In a 96-well plate or cuvettes, mix a defined volume of the test compound dilutions with the DPPH solution.

-

Include a control containing only the solvent and the DPPH solution.

-

Incubate the reactions in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each reaction at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ or EC₅₀ value.

Biosynthetic and Signaling Pathways

The following diagrams illustrate the putative biosynthetic pathway of this compound and a relevant signaling pathway potentially modulated by related compounds.

Caption: Putative biosynthetic pathway of this compound.

Caption: NF-κB signaling pathway and potential inhibition by moracin analogs.

References

Biosynthesis of Moracins in Morus alba: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of moracins, a class of 2-phenylbenzofuran phytoalexins with significant pharmacological potential, in Morus alba (white mulberry). Moracins are synthesized via the phenylpropanoid pathway, with oxyresveratrol serving as a key intermediate. The biosynthesis is a complex process involving a series of enzymatic reactions catalyzed by enzymes such as phenylalanine ammonia-lyase, stilbene synthase, and cytochrome P450 monooxygenases. This process is tightly regulated and induced by various biotic and abiotic elicitors. This document details the biosynthetic pathway, summarizes key quantitative data, provides detailed experimental protocols for studying moracin biosynthesis, and presents visual diagrams of the core pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working on the natural product biosynthesis and the development of novel therapeutics.

Introduction

Morus alba, commonly known as white mulberry, is a plant species with a long history of use in traditional medicine. It is a rich source of various bioactive secondary metabolites, including the moracins. Moracins are a group of 2-phenylbenzofuran compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] The biosynthesis of these complex molecules is a fascinating area of research with implications for metabolic engineering and drug discovery. Understanding the intricate enzymatic steps and regulatory networks is crucial for harnessing the full potential of these natural products.

This guide provides an in-depth exploration of the moracin biosynthetic pathway, consolidating current knowledge to serve as a valuable resource for the scientific community.

The Biosynthetic Pathway of Moracins

The biosynthesis of moracins in Morus alba originates from the well-established phenylpropanoid pathway. The pathway can be broadly divided into the formation of the stilbenoid precursor, oxyresveratrol, and its subsequent conversion and diversification into various moracin derivatives.[2][3]

The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA through the sequential action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL)

-

trans-Cinnamate 4-hydroxylase (C4H)

-

4-Coumarate-CoA ligase (4CL) [3]

Subsequently, a putative p-coumaroyl CoA 2′-hydroxylase (C2′H) is thought to catalyze the formation of 2′,4′-dihydroxycinnamoyl CoA.[2] This intermediate then undergoes condensation with three molecules of malonyl-CoA, a reaction catalyzed by stilbene synthase (STS) , to yield the key stilbenoid precursor, oxyresveratrol .[2][3]

The formation of the characteristic 2-phenylbenzofuran core of moracins is initiated by the enzymatic conversion of oxyresveratrol to moracin M, the simplest moracin structure. This crucial step is catalyzed by moracin M synthase(s) (MMS) .[1] Moracin M then serves as a scaffold for further structural diversification through the action of various modifying enzymes, including:

-

Prenyltransferases (PTs) : These enzymes catalyze the attachment of prenyl groups to the moracin backbone, a common and significant modification in moracin biosynthesis.[4]

-

Cytochrome P450 monooxygenases (CYP450s) : These enzymes are responsible for oxidative reactions, including the formation of furan and pyran rings found in more complex moracins like moracin D and O.[2][3]

-

Morus alba moracin C oxidase (MaMO) and Morus alba Diels-Alderase (MaDA) : These enzymes are involved in the downstream synthesis of moracin-derived Diels-Alder adducts, such as chalcomoracin.[2][3]

dot

Caption: Putative biosynthetic pathway of moracins in Morus alba.

Quantitative Data on Moracin Biosynthesis

The accumulation of moracins and their precursors is spatially and temporally regulated within the plant and is significantly influenced by external stimuli. The highest concentrations of these compounds are typically found in the roots, particularly the fibrous roots, and their production is markedly induced in leaves upon exposure to UV-B radiation or infection by pathogens such as Botrytis cinerea.[1]

| Compound | Tissue/Condition | Relative Content | Reference |

| Oxyresveratrol | Fibrous Roots | High | [1] |

| Taproots | Moderate | [1] | |

| Stems | Low | [1] | |

| Untreated Leaves | Not Detected | [1] | |

| UV-B Treated Leaves | Induced | [1] | |

| B. cinerea Infected Leaves | Highly Induced | [1] | |

| Moracin M | Fibrous Roots | High | [1] |

| Taproots | Moderate | [1] | |

| Stems | Low | [1] | |

| Untreated Leaves | Not Detected | [1] | |

| UV-B Treated Leaves | Induced | [1] | |

| B. cinerea Infected Leaves | Highly Induced | [1] | |

| Moracin C | Fibrous Roots | Present | [1] |

| B. cinerea Infected Leaves | Induced | [1] | |

| Moracin N | Fibrous Roots | Present | [1] |

| B. cinerea Infected Leaves | Induced | [1] | |

| Chalcomoracin | B. cinerea Infected Leaves | Present | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of moracin biosynthesis.

Protocol for Moracin M Synthase (MMS) Enzymatic Assay

This protocol describes an in vitro assay to measure the activity of Moracin M Synthase (MMS) by quantifying the conversion of oxyresveratrol to moracin M.

Materials:

-

Fresh plant tissue (M. alba fibrous roots)

-

Liquid nitrogen

-

Extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, containing 1 mM EDTA, 10 mM β-mercaptoethanol, and 10% (w/v) polyvinylpolypyrrolidone)

-

Oxyresveratrol standard

-

Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5)

-

Methanol (HPLC grade)

-

Ethyl acetate

-

Centrifuge

-

HPLC system with a C18 column and UV detector

Procedure:

-

Crude Enzyme Extraction:

-

Harvest fresh fibrous roots and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Homogenize the powder in ice-cold extraction buffer (e.g., 1:3 w/v).

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing the crude enzyme extract and oxyresveratrol (e.g., 100 µM final concentration) in the reaction buffer.

-

Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a specific duration (e.g., 1 hour).

-

As a negative control, prepare a reaction mixture with heat-inactivated enzyme extract.

-

-

Product Extraction:

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the upper ethyl acetate phase containing the reaction products.

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen.

-

-

HPLC Analysis:

-

Reconstitute the dried residue in a known volume of methanol.

-

Analyze the sample by HPLC, monitoring at a wavelength suitable for moracin M detection (e.g., 320 nm).

-

Identify and quantify the moracin M peak by comparing its retention time and peak area with that of a moracin M standard.

-

Calculate the enzyme activity based on the amount of moracin M produced per unit time per milligram of protein.

-

Protocol for qRT-PCR Analysis of Gene Expression

This protocol outlines the steps for quantifying the expression levels of genes involved in the moracin biosynthetic pathway using quantitative real-time PCR (qRT-PCR).

Materials:

-

M. alba tissue samples

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

-

DNase I

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

Gene-specific primers for target genes (e.g., PAL, STS, MMS) and reference genes (e.g., Actin, GAPDH)

-

SYBR Green qPCR master mix

-

qRT-PCR instrument

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from frozen, ground M. alba tissue using a commercial kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

-

-

Primer Design and Validation:

-

Design gene-specific primers for the target and reference genes using primer design software.

-

Validate the primer efficiency by performing a standard curve analysis with a serial dilution of cDNA.

-

-

qRT-PCR Reaction:

-

Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.

-

Perform the qRT-PCR on a real-time PCR system with a typical thermal cycling profile: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct values of one or more stable reference genes.

-

Calculate the relative gene expression using a suitable method, such as the 2-ΔΔCt method.

-

Signaling Pathways and Experimental Workflows

The biosynthesis of moracins is an integral part of the plant's defense response. Biotic and abiotic stresses trigger complex signaling cascades that lead to the upregulation of genes involved in the moracin biosynthetic pathway.

dot

Caption: A generalized signaling pathway for stress-induced moracin biosynthesis.

The identification of genes involved in the moracin biosynthetic pathway often follows a multi-step experimental workflow that combines transcriptomics, metabolomics, and functional genomics.

dot

Caption: Experimental workflow for identifying moracin biosynthesis genes.

Conclusion

The biosynthesis of moracins in Morus alba is a complex and highly regulated process that is of significant interest to researchers in natural product chemistry, plant biology, and drug development. This technical guide has provided a detailed overview of the biosynthetic pathway, summarized key quantitative data, and offered detailed protocols for essential experimental procedures. The provided diagrams of the biosynthetic pathway, signaling cascades, and experimental workflows serve as valuable visual aids for understanding these intricate processes. Further research into the functional characterization of the enzymes and the elucidation of the regulatory networks will undoubtedly open new avenues for the biotechnological production of these valuable compounds.

References

- 1. Identification and validation of reference genes for qRT-PCR analysis in mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis and Pharmacological Activities of the Bioactive Compounds of White Mulberry (Morus alba): Current Paradigms and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and validation of reference genes for qRT-PCR analysis in mulberry (Morus alba L.) | PLOS One [journals.plos.org]

Preliminary Biological Activity of Moracin M-3'-O-glucopyranoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moracin M-3'-O-glucopyranoside, a natural benzofuran derivative isolated from Morus alba (white mulberry), has emerged as a compound of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its preliminary biological activities, focusing on its anti-inflammatory and enzyme-inhibitory effects. Detailed experimental protocols for the key assays are provided, along with visualizations of the implicated signaling pathways to facilitate further research and drug development efforts.

Introduction

The Moraceae family, particularly the genus Morus, is a rich source of bioactive phenolic compounds, including flavonoids, stilbenoids, and 2-arylbenzofurans known as moracins. This compound is a glycosylated form of Moracin M. While research on the glycoside is still in its early stages, preliminary studies and data on its aglycone and related compounds suggest promising pharmacological potential. This document synthesizes the available data on this compound and provides the necessary technical information for its further investigation.

Quantitative Biological Activity Data

The primary reported biological activity of this compound is the inhibition of soluble epoxide hydrolase (sEH). The available quantitative data from a study by Li et al. (2020) is summarized in the table below, alongside data for its aglycone, Moracin M, and other related compounds for comparative purposes.

| Compound | Target Enzyme | Bioactivity (IC50) | Inhibition Type | Source |

| This compound | Soluble Epoxide Hydrolase (sEH) | 7.7 µM | Mixed | Li HX, et al. 2020 [1][2][3] |

| Moracin M | Soluble Epoxide Hydrolase (sEH) | 9.9 µM | Competitive | Li HX, et al. 2020 |

| Moracin M | Phosphodiesterase 4D2 (PDE4D2) | 2.9 µM | Not Reported | MedChemExpress Data |

| Moracin M | Phosphodiesterase 4B2 (PDE4B2) | 4.5 µM | Not Reported | MedChemExpress Data |

Key Biological Activities and Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibition

This compound has been identified as a mixed-type inhibitor of soluble epoxide hydrolase (sEH) with an IC50 value of 7.7 µM.[1][2][3] sEH is a therapeutic target for various cardiovascular and inflammatory diseases, as its inhibition leads to an increase in the levels of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).

This protocol is a standard method for determining sEH inhibitory activity using a fluorescent substrate.

Materials:

-

Recombinant human or murine sEH

-

This compound (or other test compounds)

-

Fluorescent substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate - CMNPC)

-

Assay buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL bovine serum albumin (BSA)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate, black

-

Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.

-

In a 96-well plate, add the test compound dilutions to the wells. Include a positive control (a known sEH inhibitor) and a negative control (DMSO vehicle).

-

Add the sEH enzyme solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorescent substrate CMNPC to each well.

-

Immediately begin monitoring the increase in fluorescence intensity at 330 nm (excitation) and 465 nm (emission) over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

While direct and detailed studies on the anti-inflammatory mechanisms of this compound are limited, there is evidence suggesting its involvement in suppressing inflammatory processes. It has been reported to suppress tumor progression in mouse skin by inhibiting leukocyte infiltration, epidermal hyper-proliferation, oxidative stress, and the endogenous tumor promoter, tumor necrosis factor (TNF).[4] TNF is a potent pro-inflammatory cytokine that activates the NF-κB signaling pathway. The aglycone, Moracin M, has been shown to inhibit airway inflammation by interfering with the activation of NF-κB.

This assay is used to determine if a compound can inhibit the activation of the NF-κB signaling pathway, a central pathway in inflammation.

Materials:

-

A cell line stably transfected with an NF-κB-responsive luciferase reporter construct (e.g., HEK293-NF-κB-luc)

-

This compound

-

An NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)

-

Cell culture medium and supplements

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce the inflammatory response. Include unstimulated and vehicle-treated controls.

-

Incubate for a further period (e.g., 6-24 hours) to allow for luciferase gene expression.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to cell viability (which can be assessed in a parallel plate using an assay like MTT or CellTiter-Glo).

-

Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the stimulated vehicle control.

Visualization of Potential Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways that may be modulated by this compound, based on evidence from its aglycone and related compounds, as well as a general workflow for its biological activity screening.

Caption: Workflow for sEH Inhibition Assay.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Moracin M-3'-O-glucopyranoside: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moracin M-3'-O-glucopyranoside, a naturally occurring benzofuran derivative found in plants of the Morus genus, notably Morus alba (white mulberry), has garnered significant interest in the scientific community.[1][2][3] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its study, and an exploration of its biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a glycosylated form of Moracin M. Its fundamental properties are summarized below. While extensive experimental data for the glycoside is limited, computed properties and data for the aglycone (Moracin M) provide valuable insights.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₀O₉ | PubChem[1][2][4] |

| Molecular Weight | 404.37 g/mol | PubChem[4] |

| Exact Mass | 404.11073221 Da | PubChem[2][4][5] |

| CAS Number | 152041-26-4 | PubChem[1][2][4][5] |

| Appearance | Solid (Predicted) | CymitQuimica[6] |

| Melting Point | Not available (Aglycone, Moracin M: 275 °C) | PubChem[1][7] |

| Boiling Point | 624.7 °C at 760 mmHg (Predicted) | Echemi[8][9] |

| Density | 1.582 g/cm³ (Predicted) | Echemi[8][9] |

| Solubility | Information not available. Flavonoid glycosides generally have limited solubility in water and are more soluble in organic solvents like methanol, ethanol, and DMSO.[10] | |

| XLogP3 | 1.1 | PubChem[2][4] |

| Hydrogen Bond Donors | 6 | PubChem[4] |

| Hydrogen Bond Acceptors | 9 | PubChem[4] |

| Topological Polar Surface Area | 153 Ų | PubChem[2][4] |

Spectral Data

-

¹H and ¹³C NMR: The NMR spectra would be characterized by signals corresponding to the aromatic protons of the benzofuran and resorcinol moieties of the Moracin M aglycone, in addition to the characteristic signals of the glucopyranoside unit.

-

UV-Vis Spectroscopy: Flavonoid and benzofuran compounds typically exhibit strong absorption bands in the UV-Vis region. For example, related flavonoid glycosides show absorption maxima around 254-268 nm and 301-356 nm.[11]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent pseudomolecular ion [M-H]⁻ at m/z 403.103 in negative ion mode. Fragmentation would likely involve the loss of the glucosyl moiety (162 Da) to yield the aglycone fragment at m/z 241.05.[7]

Experimental Protocols

Isolation and Purification of this compound from Morus alba

The following is a generalized workflow for the isolation and purification of this compound from Morus alba leaves, based on common phytochemical extraction techniques.

Methodology:

-

Extraction:

-

Air-dried leaves of Morus alba are powdered.

-

The powdered material is subjected to sequential extraction using a Soxhlet apparatus with solvents of increasing polarity, such as petroleum ether, chloroform, and finally methanol.[12] The methanol extract, which will contain the polar glycosides, is collected.

-

-

Preliminary Fractionation:

-

The concentrated methanol extract is subjected to column chromatography on silica gel.

-

A gradient elution system, for example, with a mixture of chloroform and methanol, is used to separate the components based on polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.[13]

-

-

Final Purification:

-

Fractions enriched with this compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC).

-

A C18 column with a mobile phase gradient of methanol and water is a common system for the purification of flavonoid glycosides.

-

The purity of the isolated compound is confirmed by analytical HPLC, NMR, and MS analysis.

-

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This compound has been identified as an inhibitor of soluble epoxide hydrolase (sEH) with an IC₅₀ value of 7.7 µM.[1][3][6][14] The following is a representative protocol for a fluorometric sEH inhibition assay.

Methodology:

-

Reagent Preparation: Prepare solutions of recombinant human sEH enzyme, a fluorogenic substrate such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), assay buffer, and the test compound (this compound) at various concentrations.

-

Assay Setup: In a 96-well microplate, add the sEH enzyme solution to each well, followed by the test compound or a vehicle control.

-

Pre-incubation: Incubate the plate at room temperature for a short period to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission for the product of PHOME hydrolysis) either kinetically over time or as an endpoint measurement after a fixed incubation period.

-

Data Analysis: Calculate the percentage of sEH inhibition by comparing the fluorescence signal in the presence of the test compound to that of the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Biological Activity and Signaling Pathways

This compound exhibits notable anti-inflammatory properties, which are attributed to its inhibition of soluble epoxide hydrolase (sEH).

sEH Inhibition and the Eicosanoid Pathway

Soluble epoxide hydrolase is a key enzyme in the metabolism of eicosanoids, a class of signaling molecules derived from the oxidation of arachidonic acid.[6] Specifically, sEH hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) to their less active dihydroxyeicosatrienoic acids (DHETs).[15] By inhibiting sEH, this compound increases the bioavailability of EETs, which in turn helps to resolve inflammation.

Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of sEH inhibition are mediated, at least in part, through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[8][16] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Studies have shown that sEH inhibitors can suppress the activation of the NF-κB p65 subunit.[5] This inhibition is thought to occur through the prevention of the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκB, the translocation of NF-κB to the nucleus is blocked, leading to a downregulation of pro-inflammatory gene expression.

Conclusion

This compound is a promising natural product with significant potential for therapeutic applications, particularly in the management of inflammatory conditions. Its ability to inhibit soluble epoxide hydrolase and subsequently modulate the NF-κB signaling pathway provides a clear mechanism for its anti-inflammatory effects. While further research is needed to fully characterize its physicochemical properties and to develop optimized isolation and analytical protocols, the information compiled in this guide serves as a solid foundation for future investigations. The continued exploration of this compound and related compounds may lead to the development of novel and effective anti-inflammatory drugs.

References

- 1. Moracin M | C14H10O4 | CID 185848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C20H20O9 | CID 197721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The organization and consequences of eicosanoid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibiting Soluble Epoxide Hydrolase Suppresses NF-κB p65 Signaling and Reduces CXCL10 Expression as a Potential Therapeutic Target in Hashimoto's Thyroiditis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Eicosanoid - Wikipedia [en.wikipedia.org]

- 7. An Integrated Model of Eicosanoid Metabolism and Signaling Based on Lipidomics Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. Characterization of isolated compounds from Morus spp. and their biological activity as anticancer molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. cymitquimica.com [cymitquimica.com]

- 15. Inhibition of soluble epoxide hydrolase prevents renal interstitial fibrosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Soluble Epoxide Hydrolase Inhibitor Suppresses the Expression of Triggering Receptor Expressed on Myeloid Cells-1 by Inhibiting NF-kB Activation in Murine Macrophage - PMC [pmc.ncbi.nlm.nih.gov]

Moracin M-3'-O-glucopyranoside: A Technical Guide to its Discovery, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moracin M-3'-O-glucopyranoside, a naturally occurring 2-arylbenzofuran glucoside, has garnered interest within the scientific community for its potential therapeutic properties. Initially isolated from Morus insignis, this compound has also been identified in other Morus species, notably Morus alba (white mulberry). Its primary recognized biological activity is the inhibition of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory lipid mediators. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details experimental protocols for its isolation and for the assessment of its sEH inhibitory activity. Furthermore, this document explores the compound's known biological activities and the associated signaling pathways, presenting quantitative data in a structured format to facilitate research and development efforts.

Discovery and History

Moracin M-3'-O-β-D-glucopyranoside was first isolated and identified from Morus insignis.[1] While the specific seminal publication detailing its initial discovery and structure elucidation remains to be definitively identified in the currently available literature, the compound is referenced in databases as originating from this plant species. Subsequent phytochemical investigations have also reported its presence in the leaves of Morus alba L. (white mulberry), a plant with a long history of use in traditional medicine.[2][3] The research into the chemical constituents of Morus species has been significantly advanced by the work of scientists such as Taro Nomura and Toshio Fukai, who have extensively studied the phenolic compounds, including flavonoids and 2-arylbenzofurans, from these plants.

The core structure, Moracin M, is a known phosphodiesterase-4 (PDE4) inhibitor, and its derivatives, including the glycoside, have been investigated for a range of biological activities.[4] The addition of a glucopyranoside moiety at the 3'-O position is a key structural feature of the title compound.

Chemical and Physical Properties

This compound is a complex phenolic compound with the chemical formula C₂₀H₂₀O₉.[5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₀O₉ | --INVALID-LINK-- |

| Molecular Weight | 404.37 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-(6-hydroxy-1-benzofuran-2-yl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | --INVALID-LINK-- |

| CAS Number | 152041-26-4 | --INVALID-LINK-- |

Experimental Protocols

General Isolation and Purification Protocol for 2-Arylbenzofuran Glycosides from Morus Species

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: Dried and powdered leaves of Morus alba are extracted with a suitable solvent, typically methanol or ethanol, at room temperature. The extraction is usually repeated multiple times to ensure maximum yield. The combined extracts are then concentrated under reduced pressure to obtain a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The fractions are collected and concentrated. 2-arylbenzofuran glucosides are typically enriched in the more polar fractions like ethyl acetate and n-butanol.

-

Purification: The enriched fraction is subjected to various chromatographic techniques for purification. This often involves column chromatography on silica gel, followed by size exclusion chromatography on Sephadex LH-20. Final purification to obtain the pure compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

The inhibitory activity of this compound against sEH can be determined using a fluorescence-based assay with (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) as the substrate.[6][7][8]

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the fluorogenic substrate PHOME in DMSO.

-

Prepare a stock solution of recombinant human sEH in an appropriate assay buffer (e.g., Tris-HCl or Bis-Tris-HCl with BSA).

-

Prepare the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer.

-

Add various concentrations of the test compound (this compound) or a vehicle control (DMSO) to the wells.

-

Add the recombinant human sEH enzyme to all wells except for the blank (no enzyme) controls.

-

Pre-incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a short period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the PHOME substrate to all wells.

-

Monitor the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths of approximately 330 nm and 465 nm, respectively.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction (fluorescence units per minute) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the sEH activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Biological Activity and Signaling Pathways

The primary reported biological activity of this compound is its ability to inhibit soluble epoxide hydrolase (sEH).[2] This inhibition is significant as sEH is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators with potent anti-inflammatory and vasodilatory effects. By inhibiting sEH, this compound can increase the bioavailability of EETs, thereby potentiating their beneficial effects.

Table 2: Biological Activity of this compound

| Biological Target | Activity | Quantitative Data | Source |

| Soluble Epoxide Hydrolase (sEH) | Inhibition | IC₅₀ = 7.7 µM | [2][7] |

| Inflammation | Anti-inflammatory | The underlying mechanism may involve the inhibition of leukocyte infiltration, epidermal hyper-proliferation, and oxidative stress. | [9][10] |

sEH Inhibition and the NF-κB Signaling Pathway

The anti-inflammatory effects of sEH inhibitors are often linked to the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. While direct experimental evidence for this compound's effect on this pathway is still emerging, the established connection between sEH and NF-κB provides a strong basis for its mechanism of action.

EETs have been shown to suppress the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By preventing the degradation of EETs, sEH inhibitors like this compound can indirectly suppress NF-κB activation, leading to a reduction in the inflammatory response.

One study has suggested that the anti-inflammatory and anti-tumor-promoting effects of this compound may involve the inhibition of leukocyte infiltration and the reduction of the endogenous tumor promoter TNF-α, both of which are processes closely regulated by the NF-κB pathway.[9][10] Furthermore, the aglycone, Moracin M, has been shown to interfere with the activation of NF-κB in inflamed lungs.[4]

Caption: Proposed mechanism of anti-inflammatory action of this compound.

Conclusion and Future Directions

This compound is a promising natural product with well-defined inhibitory activity against soluble epoxide hydrolase. This activity underpins its potential as an anti-inflammatory agent. The current body of research provides a solid foundation for further investigation into its therapeutic applications.

Future research should focus on several key areas:

-

Elucidation of the complete discovery and characterization history: Locating the original publication on its isolation from Morus insignis would provide valuable historical and experimental context.

-

Development of optimized and detailed isolation protocols: This would facilitate the acquisition of larger quantities of the compound for further studies.

-

In-depth investigation of its anti-inflammatory mechanisms: Direct experimental validation of its effects on the NF-κB signaling pathway and other inflammatory cascades is crucial.

-

Preclinical and clinical evaluation: Further studies are warranted to assess the in vivo efficacy, safety, and pharmacokinetic profile of this compound to determine its potential as a therapeutic agent for inflammatory diseases.

This technical guide serves as a valuable resource for researchers and drug development professionals interested in the potential of this compound. The structured presentation of data and experimental protocols aims to facilitate further research and accelerate the translation of this natural compound into novel therapeutic strategies.

References

- 1. Moracin-M-3'-O-β-D-glucopyranoside | 和漢薬Wikiデータベース [inm.u-toyama.ac.jp]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Coumarin and Moracin Derivatives from Mulberry Leaves (Morus alba L.) with Soluble Epoxide Hydrolase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Moracin M inhibits airway inflammation by interrupting the JNK/c-Jun and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C20H20O9 | CID 197721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]

- 9. Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phytochemical Composition of Different Botanical Parts of Morus Species, Health Benefits and Application in Food Industry - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Action of Moracin M-3'-O-glucopyranoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moracin M-3'-O-glucopyranoside, a natural benzofuran derivative isolated from Morus alba, has emerged as a molecule of interest for its therapeutic potential. This technical guide delves into the core mechanism of action of this compound, focusing on its role as an inhibitor of soluble epoxide hydrolase (sEH). By elucidating its primary molecular target and the subsequent downstream signaling events, this document aims to provide a comprehensive resource for researchers and drug development professionals. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of the key biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase (sEH)

The principal mechanism of action of this compound is the inhibition of soluble epoxide hydrolase (sEH).[1] sEH is a crucial enzyme in the arachidonic acid cascade, where it catalyzes the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[2][3] By inhibiting sEH, this compound effectively increases the bioavailability of EETs, thereby potentiating their beneficial anti-inflammatory, vasodilatory, and analgesic effects.[2][3][4]

Quantitative Data for sEH Inhibition

The inhibitory potency of this compound against sEH has been quantified and is summarized in the table below.

| Compound | Target | IC50 Value | Source |

| This compound | Soluble Epoxide Hydrolase (sEH) | 7.7 µM | [1] |

Downstream Signaling: Modulation of the NF-κB Pathway

A significant consequence of sEH inhibition is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[5] The increased levels of EETs resulting from sEH inhibition have been shown to attenuate the activation of NF-κB.[5] NF-κB is a key transcription factor that governs the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][7][8] Therefore, by inhibiting sEH and subsequently dampening NF-κB activation, this compound exerts its anti-inflammatory effects. While the direct inhibition of the NF-κB pathway by this compound has not been explicitly quantified, this indirect mechanism through sEH inhibition is a well-established consequence for sEH inhibitors.[5]

Visualizing the Signaling Cascade

The following diagram illustrates the signaling pathway from arachidonic acid metabolism to the downstream effects on NF-κB, highlighting the point of intervention for this compound.

Experimental Protocols

The following section outlines a detailed methodology for a key experiment to assess the inhibitory activity of this compound on sEH.

Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Assay

This protocol is based on a fluorometric method commonly used for screening sEH inhibitors.[9][10][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant sEH.

Materials:

-

Human recombinant sEH enzyme

-

sEH assay buffer

-

sEH substrate (e.g., PHOME - (3-phenyloxiranyl)-acetic acid cyano-(6-methoxynaphthalen-2-yl)-methyl ester)

-

This compound (test compound)

-

Positive control inhibitor (e.g., AUDA or NCND)

-

DMSO (for compound dilution)

-

96-well black microplate with a clear bottom

-

Fluorometric microplate reader (Excitation/Emission: ~330-362 nm / ~460-465 nm)

-

Multichannel pipette

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in sEH assay buffer to create a range of test concentrations.

-

Prepare a vehicle control (DMSO in assay buffer) and a positive control inhibitor solution.

-

-

Assay Setup:

-

Add a defined volume of the diluted sEH enzyme to each well of the 96-well plate, except for the background control wells.

-

Add the various concentrations of this compound, the vehicle control, and the positive control to their respective wells.

-

Add assay buffer to the background control wells.

-

Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the sEH substrate to all wells.

-

Immediately place the plate in the fluorometric microplate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) or as an endpoint reading after a fixed incubation time.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the rate of reaction (slope of the kinetic curve) for each well.

-

Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Experimental Workflow Diagram

The workflow for the sEH inhibitor screening assay is depicted in the following diagram.

Conclusion and Future Directions

This compound demonstrates a clear mechanism of action through the inhibition of soluble epoxide hydrolase. This primary action leads to the stabilization of anti-inflammatory EETs and the subsequent suppression of the pro-inflammatory NF-κB signaling pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation and development of this compound.

Future research should focus on:

-

Confirming the downstream effects on the NF-κB pathway through targeted cellular assays (e.g., measuring p65 phosphorylation or NF-κB reporter gene expression).

-

Evaluating the in vivo efficacy of this compound in animal models of inflammatory diseases.

-

Conducting structure-activity relationship (SAR) studies to optimize the inhibitory potency and pharmacokinetic properties of moracin derivatives.

By building upon this foundational knowledge, the scientific and drug development communities can better explore the therapeutic potential of this compound and its analogs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Soluble Epoxide Hydrolase Inhibitor Attenuates Inflammation and Airway Hyperresponsiveness in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 9. assaygenie.com [assaygenie.com]

- 10. agilent.com [agilent.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

Moracin M-3'-O-glucopyranoside: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Moracin M-3'-O-glucopyranoside, a natural compound with significant therapeutic potential. This document outlines its chemical identity, biological activities, and underlying mechanisms of action, supported by experimental data and protocols to facilitate further research and development.

Chemical Identity and Nomenclature

This compound is a benzofuran derivative found in plants of the Morus genus, such as Morus alba (white mulberry).[1] To ensure clarity and precision in research, a comprehensive list of its synonyms and alternative names is provided below.

| Category | Identifier |

| Systematic (IUPAC) Name | (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-(6-hydroxy-1-benzofuran-2-yl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

| CAS Registry Number | 152041-26-4 |

| Common Abbreviation | MMGP |

| Other Synonyms | Moracin M-3'-O-β-D-glucopyranoside, 3-hydroxy-5-(6-hydroxy-2-benzofuranyl)phenyl β-D-Glucopyranoside |

| Chemical Formula | C₂₀H₂₀O₉ |

| Molecular Weight | 404.37 g/mol |

Biological Activity and Therapeutic Potential

This compound has demonstrated noteworthy biological activities, primarily as an inhibitor of soluble epoxide hydrolase (sEH) and as an anti-inflammatory agent.

Inhibition of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with vasodilatory, anti-inflammatory, and organ-protective effects. By inhibiting sEH, this compound can increase the bioavailability of EETs, making it a promising candidate for the development of therapies for cardiovascular diseases.

A study by Li et al. (2020) identified this compound as a potent sEH inhibitor.[2][3] The inhibitory activity is summarized in the table below.

| Compound | IC₅₀ (µM) for sEH Inhibition | Type of Inhibition |

| This compound | 7.7 | Mixed-type |

Data from Li HX, et al. Molecules. 2020.[2][3]

The mixed-type inhibition suggests that this compound can bind to both the free enzyme and the enzyme-substrate complex, highlighting a complex interaction that warrants further investigation for drug design.

Caption: Mechanism of therapeutic action via sEH inhibition.

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties. While direct studies on its specific anti-inflammatory signaling pathway are limited, research on structurally related moracins, such as moracin O and P, provides strong evidence for the involvement of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5] The proposed mechanism involves the inhibition of TNF-α (Tumor Necrosis Factor-alpha), a key pro-inflammatory cytokine that activates the NF-κB pathway.

Caption: Proposed mechanism of anti-inflammatory action.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available sEH inhibitor screening kits and the methodology described by Li et al. (2020).[2][3]

-

Recombinant human sEH

-

sEH Assay Buffer (e.g., Tris-HCl, pH 7.4)

-

Fluorescent substrate, e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)

-

This compound (test compound)

-

Positive control inhibitor (e.g., AUDA)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~330 nm, Emission: ~465 nm)

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the recombinant human sEH and PHOME substrate in sEH Assay Buffer to their final working concentrations.

-

-

Assay Setup (in triplicate):

-

Test Wells: Add sEH Assay Buffer, the test compound at various concentrations, and the sEH enzyme solution.

-

Positive Control Wells: Add sEH Assay Buffer, the positive control inhibitor, and the sEH enzyme solution.

-

Enzyme Control Wells: Add sEH Assay Buffer and the sEH enzyme solution (no inhibitor).

-

Blank Wells: Add sEH Assay Buffer only.

-

-

Incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Add the PHOME substrate solution to all wells to start the reaction.

-

Measurement: Immediately begin kinetic measurement of fluorescence intensity at 30-second intervals for 30-60 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Workflow for the fluorometric sEH inhibition assay.

NF-κB Activation Assay (Reporter Gene Assay)

This protocol is a general guideline for assessing the inhibitory effect of this compound on NF-κB activation, inspired by studies on related compounds.[4][5]

-

A cell line stably transfected with an NF-κB reporter construct (e.g., luciferase or GFP under the control of an NF-κB response element).

-

Cell culture medium and supplements.

-

This compound.

-

An NF-κB activator (e.g., TNF-α or lipopolysaccharide (LPS)).

-

Luciferase assay reagent or fluorescence microscope/plate reader.

-

Cell lysis buffer.

-

96-well cell culture plates.

-

Cell Seeding: Seed the reporter cell line into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).

-

Stimulation: Induce NF-κB activation by adding TNF-α or LPS to the cell culture medium.

-

Incubation: Incubate the cells for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).

-

Cell Lysis and Reporter Assay:

-

For luciferase reporters, lyse the cells and measure luciferase activity using a luminometer.

-

For fluorescent reporters, measure the fluorescence intensity using a microscope or plate reader.

-

-

Data Analysis:

-

Normalize the reporter activity to cell viability (e.g., using an MTT or similar assay).

-

Calculate the percentage of inhibition of NF-κB activation for each concentration of the test compound relative to the stimulated control.

-

Determine the IC₅₀ value.

-

Conclusion

This compound is a promising natural product with well-defined sEH inhibitory activity and strong potential as an anti-inflammatory agent, likely acting through the inhibition of the TNF-α/NF-κB signaling pathway. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound. Future studies should focus on elucidating the precise molecular interactions with sEH and confirming the detailed anti-inflammatory signaling cascade in relevant in vitro and in vivo models.

References

- 1. This compound | C20H20O9 | CID 197721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Coumarin and Moracin Derivatives from Mulberry Leaves (Morus alba L.) with Soluble Epoxide Hydrolase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti‑inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF‑κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Exploratory Studies on the Bioactivity of Moracin M-3'-O-glucopyranoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moracin M-3'-O-glucopyranoside is a naturally occurring benzofuran derivative found in Morus alba (white mulberry).[1][2][3] Preliminary research has identified this compound as a promising bioactive molecule with potential therapeutic applications, primarily centered around its anti-inflammatory properties. This technical guide provides a comprehensive overview of the initial exploratory studies on this compound, detailing its known bioactivities, the experimental protocols used for its characterization, and the associated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Quantitative Bioactivity Data

The following table summarizes the key quantitative data from initial studies on this compound and its aglycone, Moracin M. This data provides a snapshot of their potency and selectivity.

| Compound | Target/Activity | Assay System | IC50 Value | Reference |

| This compound | Soluble Epoxide Hydrolase (sEH) Inhibition | In vitro enzymatic assay | 7.7 µM | [1][2] |

| Moracin M (aglycone) | Phosphodiesterase-4D2 (PDE4D2) Inhibition | In vitro enzymatic assay | 2.9 µM | |

| Moracin M (aglycone) | Phosphodiesterase-4B2 (PDE4B2) Inhibition | In vitro enzymatic assay | 4.5 µM | |

| Moracin M (aglycone) | Phosphodiesterase-5A1 (PDE5A1) Inhibition | In vitro enzymatic assay | >40 µM | |

| Moracin M (aglycone) | Phosphodiesterase-9A2 (PDE9A2) Inhibition | In vitro enzymatic assay | >100 µM |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols that have been or could be employed to investigate the bioactivity of this compound.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol is based on the methodology used to determine the sEH inhibitory activity of this compound.

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of sEH.

Materials:

-

Recombinant human sEH

-

PHOME (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester) as the substrate

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

This compound (test compound)

-

Positive control inhibitor (e.g., AUDA)

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the recombinant human sEH enzyme to each well.

-

Add the different concentrations of this compound or the positive control to the respective wells.

-

Pre-incubate the enzyme with the test compound for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the PHOME substrate to all wells.

-

Monitor the fluorescence generated by the hydrolysis of PHOME at specific excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission) over time.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for sEH Inhibition Assay

Caption: Workflow for determining the sEH inhibitory activity.

Investigation of Anti-Inflammatory Activity via NF-κB Pathway